molecular formula C12H11ClN2O3 B2484149 Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 924859-02-9

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2484149
CAS No.: 924859-02-9
M. Wt: 266.68
InChI Key: BJRYHYBLOHZPEW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 3-chlorobenzyl group, and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzyl hydrazine with ethyl chloroformate in the presence of a base, followed by cyclization with carbon disulfide and subsequent oxidation to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and substituted benzyl compounds.

Scientific Research Applications

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(3-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the specific positioning of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

IUPAC Name

ethyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-2-17-12(16)11-15-14-10(18-11)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYHYBLOHZPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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